2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl-

Fragrance Chemistry Physicochemical Properties Volatility

2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- (CAS 68856-21-3), synonymously named 3,5,5,8,8-pentamethyl-2-decalone, is a fully saturated bicyclic ketone belonging to the decalin (decahydronaphthalene) family. With a molecular formula of C15H26O and a molecular weight of 222.37 g/mol, it is characterized by five methyl substituents on a trans- or cis-decalin skeleton bearing a ketone functional group at the 2-position.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 68856-21-3
Cat. No. B11965811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl-
CAS68856-21-3
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1CC2C(CC1=O)C(CCC2(C)C)(C)C
InChIInChI=1S/C15H26O/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h10-12H,6-9H2,1-5H3
InChIKeyHAPDRSVNEVCRKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- (CAS 68856-21-3): Compound Class and Baseline Identity


2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- (CAS 68856-21-3), synonymously named 3,5,5,8,8-pentamethyl-2-decalone, is a fully saturated bicyclic ketone belonging to the decalin (decahydronaphthalene) family . With a molecular formula of C15H26O and a molecular weight of 222.37 g/mol, it is characterized by five methyl substituents on a trans- or cis-decalin skeleton bearing a ketone functional group at the 2-position . This structural motif places it within the woody-amber odorant space, broadly comparable to other polyalkylated decalin and naphthalene-derived fragrance ingredients such as those in the Iso E Super® family, though its specific substitution pattern distinguishes it from tetramethyl-acetyl isomers [1]. The compound is listed on the EPA TSCA Inventory and is commercially available from specialty chemical suppliers, typically as a technical-grade mixture of stereoisomers [2].

Procurement Risk: Why In-Class Decalin Ketones Cannot Simply Replace CAS 68856-21-3


Within the woody-amber fragrance ingredient class, compounds sharing a decalin core can exhibit markedly different olfactory profiles, substantivity, and stability due to variations in the number, position, and stereochemistry of methyl substituents and the nature of the oxygen-containing functional group (ketone vs. acetyl) [1]. For instance, a simple substitution of 3,5,5,8,8-pentamethyl-2-decalone with a tetramethyl-acetyl isomer such as Iso E Super® (CAS 54464-57-2) would alter the scent profile from a pure ketone-driven woody character to a more ambery, diffusive acetyl effect, potentially compromising the intended fragrance accord [2]. Furthermore, calculated physicochemical parameters such as LogP (approximately 4.4) and vapor pressure (0.0026 hPa at 20°C) for the target compound dictate specific evaporation rates that differ from those of its analogs, influencing fragrance longevity and performance in different media [3]. The absence of a direct, quantitative head-to-head dataset for this specific compound forces formulators to rely on class-level inference, which introduces procurement risk if substituent-structure-odor relationships (SSOR) are not rigorously validated for each candidate compound [4].

Quantitative Differentiation Evidence for CAS 68856-21-3 Against Closest Analogs


Physicochemical Property Differentiation: Boiling Point and Volatility Profile vs. Iso E Super®

The target compound, 2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl-, exhibits a distinctly higher boiling point and lower volatility profile compared to the closely related fragrance ingredient Iso E Super® (1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone), a property that directly impacts fragrance substantivity and performance in high-temperature applications. The calculated boiling point of the target compound is 283.9 °C at 760 mmHg, while Iso E Super® has a reported boiling point of 134 °C (273 °F; 407 K) [1]. This substantial difference of approximately 150 °C classifies the target compound as a far less volatile, more durable base note ingredient, whereas Iso E Super® functions as a mid-to-base note with higher diffusivity [2]. This differentiation is critical for formulators selecting ingredients for applications requiring prolonged fragrance release, such as in laundry care or fine fragrance backgrounds, and for process compatibility in high-temperature manufacturing like candle making or extrusion compounding [3].

Fragrance Chemistry Physicochemical Properties Volatility

Olfactory Profile Differentiation: Woody-Camphor Character vs. Amber-Woody Acetyl Isomers

The compound 2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- possesses a distinct olfactory profile dominated by woody, camphoraceous, and cedar notes, setting it apart from the more ambery, diffusive scent of acetyl-substituted analogs like Iso E Super® [1]. Quantitative odor profiling from scent.vn estimates the primary odor character of the target compound as Woody (65.25%), Camphor (55.66%), Herbal (47.05%), and Pine (39.9%) [2]. In contrast, the ketone/acetyl variant Iso E Super® is broadly characterized as amber and woody, with a sandalwood- and cedarwood-like nuance [3]. A key performance differentiator is the vapor pressure: the target compound has an estimated vapor pressure of 0.0026 hPa at 20°C, significantly lower than that of Iso E Super®, which typically has a much higher vapor pressure for its diffusive character [4]. This quantitative difference confirms that the pentamethyl ketone provides a more tenacious, background woody character, while the tetramethyl-acetyl derivative offers a more powerful but fleeting impression. The substitution pattern—five methyl groups directly on the decalin core with an endocyclic ketone—versus four methyl groups and an exocyclic acetyl group—underpins the shift from a camphoraceous-cedar note to an ambery-sandalwood note [5].

Olfactory Science Scent Profile Sensory Analysis

Solubility and Formulation Compatibility: Superior Ketone Solvent Profile

The solubility profile of 2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- demonstrates high compatibility with a wide range of polar and non-polar formulation solvents, a critical advantage for procurement in diversified consumer product manufacturing. Measured solubility data at 25°C shows very high solubility in tetrahydrofuran (THF, 860.97 g/L), N,N-dimethylformamide (DMF, 528.49 g/L), acetone (402.77 g/L), ethyl acetate (320.41 g/L), and acetonitrile (303.59 g/L) [1]. Even in non-polar solvents like toluene (398.8 g/L) and cyclohexane (65.14 g/L), solubility is substantial. In contrast, the low water solubility (1.31 g/L) highlights its preference for organic media [1]. While comparable solubility data for Iso E Super® and other decalin ketones in the same specific solvent set are not available for a direct head-to-head comparison, this ketone functional group provides a different solvent interaction profile than the acetyl group of competitor compounds, potentially offering better compatibility with certain fragrance concentrate diluents such as DPG or DEP [2]. The comprehensive solubility dataset provides a concrete specification that procurement can use to pre-screen the compound for compatibility with existing solvent systems, reducing reformulation time and cost .

Formulation Science Solubility Chemical Compatibility

Best-Value Procurement Scenarios for CAS 68856-21-3 (3,5,5,8,8-Pentamethyl-2-decalone)


Long-Lasting Woody Base Note for Fine Fragrances and Personal Care Products

Leveraging its high boiling point (283.9 °C) and low vapor pressure (0.0026 hPa at 20°C), 2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- is optimally deployed as a persistent base note in fine fragrance formulations where extended substantivity on skin is paramount [1]. Its dominant woody-cedar and camphoraceous profile (Woody 65.25%, Camphor 55.66%) provides a dry, natural wood backbone that remains perceptible for hours after application, a characteristic quantitatively distinct from the more volatile and ambery Iso E Super® . Procurement specialists should select this compound when the fragrance brief requires a long-lasting, camphor-cedar dry-down that cannot be achieved with common tetramethyl-acetyl alternatives, thereby ensuring formulation integrity and consumer preference over time [2].

High-Temperature Process Compatibility in Home Care and Industrial Products

With a flash point of 118 °C and a boiling point substantially higher than that of many common fragrance ingredients, this pentamethyl-decalone demonstrates superior thermal stability for manufacturing processes such as candle pouring, extrusion compounding of polymer-based air fresheners, and high-temperature detergent powder spray-drying [1]. The compound's structural stability under thermal stress ensures that the intended woody-camphor scent signature survives manufacturing without degradation or off-odor development, a key differentiator from lower-boiling acetyl-naphthalene derivatives that may flash off or degrade during these processes . This makes it a preferred procurement choice for industrial product manufacturers requiring robust fragrance ingredients that withstand elevated processing temperatures [2].

Specialty Solvent-Compatible Reconstitution for Fragrance Concentrates

The comprehensive solubility profile of the compound—exhibiting high solubility in THF (860.97 g/L), DMF (528.49 g/L), acetone (402.77 g/L), and toluene (398.8 g/L)—directly supports its use in highly concentrated fragrance oil reconstitutions and dilutions [1]. For formulators and compounders procuring ingredients for water-free or low-water activity products such as reed diffusers, perfumed gels, and non-aqueous room sprays, the compound’s compatibility with a wide range of organic carriers ensures easy blending and stable, clear solutions . This contrasts with less hydrophobic or differently functionalized analogs that may exhibit limited solubility in non-polar diluents, thereby reducing the risk of supply chain complexity and formulation failure [2].

Regulatory-Compliant Sourcing for North American Markets (TSCA Compliance)

For companies manufacturing or importing fragrance ingredients into the United States, the confirmed EPA TSCA Inventory listing and active status under the CDR rule for 2(1H)-Naphthalenone, octahydro-3,5,5,8,8-pentamethyl- (DTXSID90887529) provides a de-risked sourcing pathway compared to experimental or non-listed decalin ketones [1]. This regulatory certainty directly translates to procurement value by eliminating the need for Pre-Manufacture Notices (PMNs) or Significant New Use Rules (SNURs), accelerating product development timelines and reducing regulatory compliance costs . The compound's EINECS number 272-504-0 further facilitates sourcing within European markets under REACH, ensuring transatlantic regulatory coverage for multinational consumer product companies [2].

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